N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide
Overview
Description
N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzenesulfonamide group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide typically involves multiple steps One common route includes the reaction of 4-methylpiperidine with a suitable benzenesulfonyl chloride derivative under basic conditions to form the sulfonamide linkage
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors, where the reagents are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(3-chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide
Uniqueness
N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a benzenesulfonamide group makes it particularly interesting for medicinal chemistry applications, where it can serve as a versatile scaffold for drug development.
Properties
IUPAC Name |
N-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-12-14-22(15-13-16)20(23)17-8-10-18(11-9-17)21(2)26(24,25)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKAJCWACBUBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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